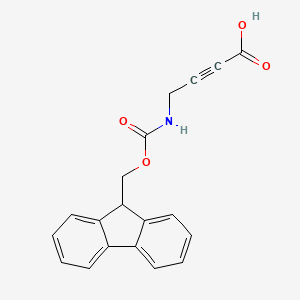

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid is a chemical compound known for its applications in organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in the synthesis of peptides to protect amino groups during the coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Alkyne: The protected amino compound is then subjected to a reaction with propargyl bromide to introduce the alkyne functionality.

Final Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted alkynes or alkenes.

Aplicaciones Científicas De Investigación

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: Employed in the synthesis of peptides and proteins for studying biological processes.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The alkyne functionality allows for further chemical modifications, enabling the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid: Similar in structure but with a propionic acid moiety instead of a butynoic acid moiety.

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group in addition to the Fmoc protecting group.

Uniqueness

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid is unique due to its alkyne functionality, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and peptides, offering more options for chemical modifications compared to similar compounds.

Actividad Biológica

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid, commonly referred to as Fmoc-But-2-ynoic acid, is a compound that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, synthesis methods, and applications in research and medicine.

- Molecular Formula : C19H15NO4

- Molecular Weight : 321.33 g/mol

- CAS Number : 1189357-50-3

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a protective group used in the synthesis of peptides.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group of butynoic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

- Reaction Conditions : The reaction is usually performed in organic solvents like dichloromethane or dimethylformamide at room temperature, ensuring high yield and purity.

The primary biological activity associated with Fmoc-protected amino acids like this compound is their role as building blocks in peptide synthesis. The Fmoc group provides stability during synthesis and can be selectively removed under mild basic conditions, allowing for the formation of biologically active peptides.

Applications in Research

- Peptide Synthesis : Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides for various biological studies.

- Drug Development : Compounds like Fmoc-but-2-ynoic acid are investigated for their potential as precursors in the development of peptide-based therapeutics, particularly in targeting specific biological pathways .

Study on Antimicrobial Peptides

A study evaluated the incorporation of Fmoc-protected amino acids into antimicrobial peptides, demonstrating enhanced stability and activity against bacterial strains. The results indicated that peptides synthesized with Fmoc-but-2-ynoic acid exhibited improved antimicrobial properties compared to those synthesized with traditional amino acids.

Research on Enzyme Inhibition

Another investigation focused on the use of Fmoc-protected amino acids in developing enzyme inhibitors. The study found that specific modifications to the peptide structure, including the incorporation of this compound, led to increased potency against target enzymes involved in disease pathways .

Comparative Analysis

The following table summarizes key features of similar compounds used in peptide synthesis:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Fmoc-Ala-OH | 14122-45-3 | Commonly used as a standard building block |

| Fmoc-Leu-OH | 14485-46-0 | Known for its hydrophobic properties |

| Fmoc-Gly-OH | 14784-77-0 | Smallest amino acid; enhances flexibility |

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,11-12H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYYVGHBHUKCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.